(2S,4S)-2-amino-5-carbamimidamido-4-fluoropentanoic acid dihydrochloride
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Overview
Description
(2S,4S)-2-amino-5-carbamimidamido-4-fluoropentanoic acid dihydrochloride is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a carbamimidamido group, and a fluorine atom attached to a pentanoic acid backbone. The dihydrochloride form indicates that it is a salt with two hydrochloride ions, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-amino-5-carbamimidamido-4-fluoropentanoic acid dihydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as L-ornithine and fluorinated reagents.
Amidation: The carbamimidamido group is introduced via amidation reactions, where the amino group of L-ornithine reacts with cyanamide under acidic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing large-scale purification methods like industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, forming oxo derivatives.
Reduction: Reduction reactions can target the carbamimidamido group, converting it to simpler amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols under basic conditions.
Major Products
Oxidation: Oxo derivatives with altered electronic properties.
Reduction: Amine derivatives with potential biological activity.
Substitution: Various substituted pentanoic acids with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2S,4S)-2-amino-5-carbamimidamido-4-fluoropentanoic acid dihydrochloride is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound can be used to study enzyme interactions, particularly those involving amino acid derivatives. Its fluorinated structure allows for the investigation of fluorine’s effects on biological systems.
Medicine
In medicine, this compound has potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for developing new therapeutics.
Industry
Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it valuable for developing new materials and products.
Mechanism of Action
The mechanism of action of (2S,4S)-2-amino-5-carbamimidamido-4-fluoropentanoic acid dihydrochloride involves its interaction with specific molecular targets. The amino and carbamimidamido groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, enhancing its biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-2-amino-5-carbamimidamido-4-chloropentanoic acid dihydrochloride: Similar structure but with a chlorine atom instead of fluorine.
(2S,4S)-2-amino-5-carbamimidamido-4-bromopentanoic acid dihydrochloride: Bromine atom instead of fluorine.
(2S,4S)-2-amino-5-carbamimidamido-4-iodopentanoic acid dihydrochloride: Iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (2S,4S)-2-amino-5-carbamimidamido-4-fluoropentanoic acid dihydrochloride imparts unique properties such as increased metabolic stability and altered electronic characteristics. These features can enhance its effectiveness in biological systems compared to its halogenated analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
2694057-30-0 |
---|---|
Molecular Formula |
C6H15Cl2FN4O2 |
Molecular Weight |
265.1 |
Purity |
95 |
Origin of Product |
United States |
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